molecular formula C15H16N4 B8493367 2-(4-(Isoquinolin-1-yl)piperazin-1-yl)acetonitrile

2-(4-(Isoquinolin-1-yl)piperazin-1-yl)acetonitrile

Cat. No. B8493367
M. Wt: 252.31 g/mol
InChI Key: XQANIPZAUCCPCR-UHFFFAOYSA-N
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Patent
US07902204B2

Procedure details

To a solution of 1-(piperazin-1-yl)isoquinoline (459 mg, 2.15 mmol) in THF (15 mL) was added NEt3 (3.6 mL, 27 mmol) and chloroacetonitrile (1.8 mL, 28 mmol) and the reaction was stirred 3 h. The reaction mixture was filtered, concentrated and the residue purified by silica gel chromatography (Biotage 25-short, 25% EtOAc/hexanes to 100% EtOAc/hex) to yield 38 (188 mg, 0.75 mmol, 35%) as a white solid. LC/MS: (ES+) m/z (M+H)+=253; HPLC Rt=1.23 min., column Q, conditions B.
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:17][CH2:18][N:19](CC)CC.ClCC#N>C1COCC1>[C:7]1([N:1]2[CH2:2][CH2:3][N:4]([CH2:17][C:18]#[N:19])[CH2:5][CH2:6]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
459 mg
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC2=CC=CC=C12
Name
Quantity
3.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.8 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography (Biotage 25-short, 25% EtOAc/hexanes to 100% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=NC=CC2=CC=CC=C12)N1CCN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.75 mmol
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.